![molecular formula C17H20O4 B6603313 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate CAS No. 2344678-73-3](/img/structure/B6603313.png)
5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate, also known as BESD, is a novel dicarboxylate compound with potential applications in the pharmaceutical and medical fields. It is a structurally unique compound that is composed of two spirocyclic rings with a benzyl group and an ethyl group attached to the central carbon. This compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
科学的研究の応用
The unique structure of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate has made it a target for further scientific research. The compound has been studied for its potential applications in the pharmaceutical and medical fields, such as the development of new drugs or therapeutic agents. It has also been investigated as a potential anti-inflammatory agent and for its ability to inhibit the growth of certain types of cancer cells. Additionally, 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate has been studied for its potential as a novel insecticide, as it has been shown to be effective against certain species of insects.
作用機序
The mechanism of action of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate is still under investigation, but it is thought to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to affect the activity of certain receptors, such as the vanilloid receptor (TRPV1) and the serotonin receptor (5-HT3). Additionally, 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α).
Biochemical and Physiological Effects
5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate has anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been shown to inhibit the growth of certain types of cancer cells and to reduce the production of pro-inflammatory cytokines. In vivo studies have also demonstrated that 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate can reduce pain and inflammation, as well as reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The unique structure of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate makes it an ideal compound for laboratory experiments. It has been shown to be stable in a variety of conditions and is easily synthesized using a variety of methods. Additionally, it has a low toxicity and is not likely to cause any adverse effects in humans. However, 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate is not yet approved for use in humans and further research is needed to determine its safety and efficacy.
将来の方向性
The potential applications of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate are vast and there are many possible future directions for research. One possible direction is to further investigate its potential as an anti-inflammatory agent and to develop new drugs or therapeutic agents based on its structure. Additionally, further research could be done to explore its potential as an insecticide and to understand its mechanism of action. Finally, studies could be conducted to evaluate the safety and efficacy of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate in humans and to determine its potential as a therapeutic agent.
合成法
The synthesis of 5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate has been studied extensively and several methods have been developed to produce the compound. One method involves the reaction of 1-ethyl-2-methyl-3-propyl-1,3-dioxolane with benzyl bromide and ethyl bromide in the presence of a base, such as sodium hydroxide. The reaction proceeds in two steps, first forming an intermediate compound which is then rearranged to form the desired product. Other methods of synthesis have also been developed, such as the reaction of 1-ethyl-2-methyl-3-propyl-1,3-dioxolane with the corresponding bromides in the presence of a palladium catalyst.
特性
IUPAC Name |
5-O-benzyl 2-O-ethyl spiro[2.3]hexane-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-2-20-16(19)14-10-17(14)8-13(9-17)15(18)21-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLQNCFFOROIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CC(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

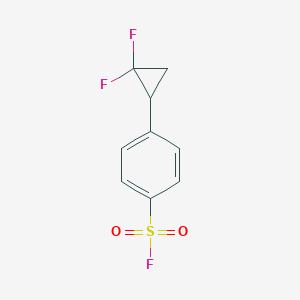


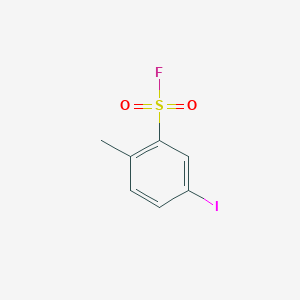

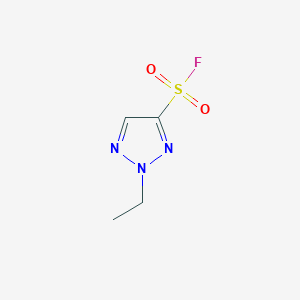

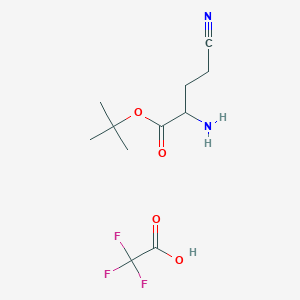

![methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6603287.png)
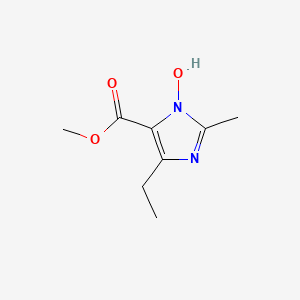
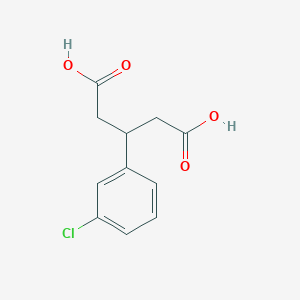
![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)